molecular formula C7H3Cl2NS B13016810 4,6-Dichlorothieno[3,2-c]pyridine

4,6-Dichlorothieno[3,2-c]pyridine

Cat. No.: B13016810
M. Wt: 204.08 g/mol
InChI Key: MLTPSEUFCIMMGY-UHFFFAOYSA-N
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Description

4,6-Dichlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H3Cl2NS. It is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring, with chlorine atoms substituted at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichlorothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride (POCl3) to form the desired product . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Bulk manufacturing often requires stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4,6-Dichlorothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

4,6-dichlorothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3Cl2NS/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-3H

InChI Key

MLTPSEUFCIMMGY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=NC(=C21)Cl)Cl

Origin of Product

United States

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